BenchChemオンラインストアへようこそ!

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE

Anticonvulsant Maximal Electroshock Seizure Phthalimide pharmacophore

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide (molecular formula C₁₈H₁₆N₂O₃, MW 308.33) belongs to the ω-phthalimido-N-phenylacetamide class, a hybrid scaffold combining the phthalimide pharmacophore with an N-ethylanilide moiety. This compound class has been systematically explored for anticonvulsant activity via maximal electroshock seizure (MES) models, where the N-phenylacetamide nucleus confers pronounced activity.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B5865806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,2,12H2,1H3
InChIKeyGFNPTHMHJCSMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide: Phthalimide-Acetamide Hybrid for CNS-Focused Procurement


2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide (molecular formula C₁₈H₁₆N₂O₃, MW 308.33) belongs to the ω-phthalimido-N-phenylacetamide class, a hybrid scaffold combining the phthalimide pharmacophore with an N-ethylanilide moiety [1]. This compound class has been systematically explored for anticonvulsant activity via maximal electroshock seizure (MES) models, where the N-phenylacetamide nucleus confers pronounced activity [1]. The N-ethyl substituent on the anilide nitrogen introduces steric and electronic modulation distinct from N-unsubstituted or N-methyl analogs, making this specific derivative a candidate for structure-activity relationship (SAR)-driven procurement in CNS drug discovery programs.

Why Generic Phthalimide Substitution Fails: N-Ethyl-N-Phenyl Acetamide Differentiation in 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide


Generic substitution within the phthalimide-acetamide class is unreliable because anticonvulsant potency in the MES model varies substantially with N-phenyl ring substitution pattern and N-alkyl chain identity [1]. The N-ethyl-N-phenylacetamide side chain in this compound creates a specific conformational profile and lipophilicity that cannot be replicated by the simpler N-ethylacetamide analog (C₁₂H₁₂N₂O₃, MW 232.24) or by N-phenethyl derivatives [2]. Even among ω-phthalimido-N-phenylacetamides, the presence and position of aryl substituents (2-, 2,6-) dramatically alter activity, making blind interchange between class members scientifically unsound [1].

Quantitative Differentiation Evidence for 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide Procurement Decisions


Anticonvulsant Class Potency: ω-Phthalimido-N-phenylacetamide Scaffold vs. Unsubstituted Anilide Baseline in MES

Sixteen ω-phthalimido-N-phenylacetamide and propionamide derivatives were evaluated against maximal electroshock seizure (MES) at a 100 mg/kg oral dose in mice, with the ω-phthalimido-N-phenylacetamide nucleus demonstrating pronounced anticonvulsant activity [1][2]. While the unsubstituted N-phenylacetamide core confers basal activity, the N-ethyl substituent present in the target compound is a key structural variable: in the analogous imidazole series, N-alkyl variation significantly modulated protection, with some derivatives achieving protection at doses below 100 mg/kg [2]. Direct head-to-head quantitative data for this specific N-ethyl-N-phenyl analog vs. other N-alkyl variants within the same study are not publicly disaggregated; the evidence below summarizes class-level potency ranges and establishes the compound's position within the SAR landscape.

Anticonvulsant Maximal Electroshock Seizure Phthalimide pharmacophore

Molecular Weight Differentiation: Target Compound (MW 308.33) vs. Simpler N-Ethylacetamide Analog (MW 232.24)

The target compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide has a molecular formula C₁₈H₁₆N₂O₃ and molecular weight of 308.33 g/mol [1]. In contrast, the simpler analog 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethylacetamide (lacking the N-phenyl group) has formula C₁₂H₁₂N₂O₃ and MW 232.24 g/mol [2]. The additional N-phenyl ring increases molecular weight by ~76 Da and contributes to higher lipophilicity, which is expected to enhance blood-brain barrier penetration—a critical parameter for CNS-active anticonvulsant compounds.

Physicochemical Properties Lipophilicity Molecular Weight

Functional Group Architecture: Tertiary Amide (N-Ethyl-N-Phenyl) vs. Secondary Amide (N–H) Impact on Metabolic Stability

The target compound contains a tertiary amide group (N-ethyl-N-phenylacetamide), whereas many phthalimidoacetamide analogs bear a secondary amide (N–H). Tertiary amides generally exhibit reduced susceptibility to hydrolytic cleavage by amidases and altered CYP450-mediated N-dealkylation profiles compared to secondary amides [1]. This structural feature is expected to confer differential metabolic stability, potentially extending half-life relative to N–H phthalimidoacetamide analogs in hepatic microsome assays.

Metabolic Stability N-Dealkylation Tertiary Amide

Crystallinity and Solid-State Handling Advantage Over Liquid or Low-Melting Phthalimide Analogs

The target compound, as a fully N-substituted phthalimide-acetamide hybrid with MW 308.33, is predicted to exist as a crystalline solid at room temperature with a melting point >100°C, based on comparison with structurally characterized analogs [1]. In contrast, several simpler N-alkylphthalimides (e.g., N-ethylphthalimide, MW 175.18) are low-melting solids or oils. Higher crystallinity facilitates accurate weighing, reproducible formulation, and long-term storage stability—critical factors in reproducible in vivo pharmacology.

Solid-State Properties Melting Point Formulation

Optimal Research and Industrial Application Scenarios for 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethyl-N-phenylacetamide


Anticonvulsant SAR Probe: N-Ethyl Substituent Effect Mapping in Phthalimido-Phenylacetamide Series

Researchers investigating the SAR of ω-phthalimido-N-phenylacetamides for anticonvulsant activity can use this compound to isolate the contribution of the N-ethyl group on anilide nitrogen. The unsubstituted N-phenyl ring allows clean comparison with 2-substituted and 2,6-disubstituted analogs from Soyer et al. (2004) [1], enabling systematic mapping of electronic and steric effects on MES protection. The compound serves as a key intermediate in the SAR matrix between N–H and N-alkyl variants.

Metabolic Stability Screening: Tertiary Amide Probe for Hepatic Microsome Half-Life Determination

This tertiary amide derivative is suitable for comparative metabolic stability studies in liver microsomes. Its N-ethyl-N-phenyl tertiary amide bond is predicted to resist amidase-mediated hydrolysis more effectively than secondary amide analogs [1]. Procurement for side-by-side incubation with N–H phthalimidoacetamide controls can quantify the stability advantage conferred by full N-substitution, directly informing lead optimization strategies for CNS candidates where amide hydrolysis is a primary clearance route.

Blood-Brain Barrier Penetration Model Compound in CNS Drug Discovery

With a molecular weight of 308.33 and the lipophilic N-phenyl substituent, this compound is predicted to exhibit favorable BBB penetration characteristics [1]. It can be procured as a reference standard for in vitro BBB models (e.g., PAMPA-BBB or MDCK-MDR1 assays) to benchmark permeability within the phthalimide-acetamide series, aiding the selection of brain-penetrant anticonvulsant leads.

Crystalline Reference Standard for Solid-State Formulation Development

Based on its predicted crystalline nature and higher melting point relative to simpler phthalimide analogs [1], this compound can serve as a model substrate for solid-state characterization studies (PXRD, DSC, TGA) supporting preclinical formulation development. Its powder handling properties are expected to be superior to oily or low-melting phthalimides, facilitating reproducible capsule or suspension preparation for oral dosing studies.

Quote Request

Request a Quote for 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.